{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C10H10Cl2N2O. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features an isoxazole ring substituted with a 2-chlorophenyl group and a methylamine group, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride typically involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring. This can be achieved using AuCl3-catalyzed cycloisomerization under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using copper (I) acetylides and nitrile oxides. This method is highly reliable and exhibits a wide scope with respect to both components .
Chemical Reactions Analysis
Types of Reactions
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted isoxazoles.
Scientific Research Applications
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoxazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine
- {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine nitrate
- {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine sulfate
Uniqueness
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8(9)10-5-7(6-12)13-14-10;/h1-5H,6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZSRYJJKIDOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184969-23-0 | |
Record name | [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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